molecular formula C2H3N3 B124439 1H-1,2,3-Triazole CAS No. 288-36-8

1H-1,2,3-Triazole

Cat. No.: B124439
CAS No.: 288-36-8
M. Wt: 69.07 g/mol
InChI Key: QWENRTYMTSOGBR-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound with a five-membered ring structure composed of two carbon atoms and three nitrogen atoms. This compound is known for its aromatic character and high chemical stability, making it an important scaffold in various fields such as pharmaceuticals, organic synthesis, and materials science .

Mechanism of Action

Target of Action

1H-1,2,3-Triazole is a nitrogen-containing heterocycle that has been shown to interact with various biomolecular targets . It has been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, affecting nerve signal transmission.

Mode of Action

This compound interacts with its targets through various mechanisms. Its ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets . In the case of AChE and BuChE, the 1,2,3-triazole ring inhibits their activities, leading to an increase in acetylcholine levels .

Pharmacokinetics

Its chemical stability and resistance to enzymatic degradation suggest that it may have good bioavailability . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its stability to hydrolysis, oxidizing and reducing conditions suggests that it can remain active under a wide range of conditions . .

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Triazole and its derivatives have been widely explored in pharmaceutical industry and academics . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes . They are generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .

Cellular Effects

This compound and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . They have been used in several applications, such as organocatalysis, in ionic liquids, in a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral as well as activities against several neglected diseases .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . They are commonly used as drugs for the treatment of various diseases .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1H-1,2,3-Triazole can be achieved through several methods:

Chemical Reactions Analysis

1H-1,2,3-Triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENRTYMTSOGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870495
Record name 1H-1,2,3-Triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288-35-7, 288-36-8, 37306-44-8
Record name 2H-1,2,3-Triazole
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Record name 1H-1,2,3-Triazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2H-1,2,3-Triazole
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Record name 1H-1,2,3-Triazole
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Record name Triazole
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Record name 1H-1,2,3-Triazole
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Record name 1H-1,2,3-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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